molecular formula C11H18N2O3 B12053531 Amobarbital-d5 CAS No. 1190003-63-4

Amobarbital-d5

Cat. No.: B12053531
CAS No.: 1190003-63-4
M. Wt: 231.30 g/mol
InChI Key: VIROVYVQCGLCII-SGEUAGPISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amobarbital-d5 involves the incorporation of deuterium atoms into the amobarbital molecule. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol (CD3OD) as a solvent in the reaction, which facilitates the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Amobarbital-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Amobarbital-d5, like amobarbital, exerts its effects by binding to the gamma-aminobutyric acid (GABAA) receptor at either the alpha or beta subunit. This binding potentiates the effect of gamma-aminobutyric acid (GABA) at the receptor, leading to increased inhibitory postsynaptic currents. Additionally, this compound blocks the AMPA receptor, a subtype of glutamate receptor, further contributing to its sedative and hypnotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Amobarbital-d5

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated amobarbital in complex biological matrices .

Properties

CAS No.

1190003-63-4

Molecular Formula

C11H18N2O3

Molecular Weight

231.30 g/mol

IUPAC Name

5-(3-methylbutyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2

InChI Key

VIROVYVQCGLCII-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCC(C)C

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CCC(C)C

Origin of Product

United States

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